molecular formula C15H15N7O4 B4321530 3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4321530
M. Wt: 357.32 g/mol
InChI Key: CBSFBVIITBHZQO-UHFFFAOYSA-N
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Description

3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring, a pyridine moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Nitration: The methyl group on the pyrazole ring is nitrated using a nitrating agent such as nitric acid.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole rings with the pyridine moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, where the nitro group can be reduced to an amino group.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and oxadiazole rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound has potential applications as a biochemical probe due to its ability to interact with specific biological targets. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular pathways.

Medicine

In medicine, the compound is of interest for its potential therapeutic properties. It has been investigated for its activity against various diseases, including cancer, bacterial infections, and inflammatory conditions. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
  • 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))-6-methyl(2-pyridylmethyl)amine

Uniqueness

Compared to similar compounds, 3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring, a pyridine moiety, and an oxadiazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-N-(2-pyridin-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O4/c1-10-8-13(22(24)25)19-21(10)9-12-18-15(26-20-12)14(23)17-7-5-11-4-2-3-6-16-11/h2-4,6,8H,5,7,9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSFBVIITBHZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCCC3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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